(Trifluoromethanesulfonyl)methane

Übersicht

Beschreibung

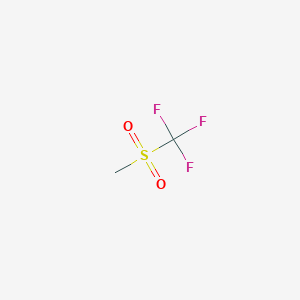

“(Trifluoromethanesulfonyl)methane” is a functional group with the formula R−SO2CF3 and structure R−S(=O)2−CF3 . It is often represented by –Tf . It is a useful, solid, non-hygroscopic, nonoxidizing, soluble in organic solvents ligand for Lanthanide chemistry .

Synthesis Analysis

Triflidic acid, which has an abbreviated formula of Tf3CH, is an organic superacid. It was first prepared in 1987 by Seppelt and Turowsky through the following route :Molecular Structure Analysis

The molecular formula of “(Trifluoromethanesulfonyl)methane” is C2H3F3O2S . The molecular weight is 148.1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(Trifluoromethanesulfonyl)methane” are as follows :Wissenschaftliche Forschungsanwendungen

Organic Chemistry

(Trifluoromethanesulfonyl)methane derivatives, also known as triflamides, are widely used in organic chemistry. They serve as reagents, efficient catalysts, or additives in numerous reactions . Their high NH-acidity, lipophilicity, catalytic activity, and specific chemical properties make them suitable for a vast variety of organic reactions .

Medicine

Triflamides act as a source of nitrogen in C-amination (sulfonamidation) reactions, the products of which are useful building blocks in organic synthesis . These compounds have found applications in medicine .

Biochemistry

In the field of biochemistry, (Trifluoromethanesulfonyl)methane derivatives are used due to their strong electron-withdrawing properties and low nucleophilicity .

Catalysis

Triflamides, especially their salts, are widely used as catalysts in various reactions such as cycloaddition reactions, Friedel–Crafts reactions, condensation reactions, and heterocyclization .

Agriculture

(Trifluoromethanesulfonyl)methane derivatives have also found applications in agriculture .

Insulating Gas

Trifluoromethanesulfonyl fluoride, a derivative of (Trifluoromethanesulfonyl)methane, has been proven to have good dielectric performance and the potential to replace the potent greenhouse gas sulfur hexafluoride (SF6), which is the most commonly used insulating gas in high-voltage electrical equipment .

Lanthanide Chemistry

(Trifluoromethanesulfonyl)methane is a useful, solid, non-hygroscopic, nonoxidizing, soluble in organic solvents ligand for Lanthanide chemistry .

Synthesis of Triflates and Triflamides

The ex situ generation of trifluoromethanesulfonyl fluoride (CF3SO2F) gas in a two-chamber system allows for the efficient synthesis of triflates and triflamides .

Wirkmechanismus

Target of Action

(Trifluoromethanesulfonyl)methane, also known as triflyl methane, is a complex compound. It is known that triflyl compounds are strong electrophiles and are useful for introducing the triflyl group, CF3SO2 .

Mode of Action

It is known that trifluoromethanesulfonyl azide, a related compound, is used as a reagent in organic synthesis . It is prepared by treating trifluoromethanesulfonic anhydride with sodium azide . This compound generally converts amines to azides , indicating that it may interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Related triflyl compounds have been used in the synthesis of vicinal trifluoromethyl azides . This process employs trifluoromethanesulfonyl azide as a bifunctional reagent to concurrently incorporate both CF3 and N3 groups .

Result of Action

The introduction of the triflyl group into other compounds can significantly alter their chemical properties .

Safety and Hazards

“(Trifluoromethanesulfonyl)methane” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Zukünftige Richtungen

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug development, and materials science. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Eigenschaften

IUPAC Name |

trifluoro(methylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O2S/c1-8(6,7)2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUIMKUOHIINGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458951 | |

| Record name | methyltrifluoromethylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltrifluoromethylsulfone | |

CAS RN |

421-82-9 | |

| Record name | methyltrifluoromethylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,6-dimethyloct-2-enamide](/img/structure/B1249975.png)

![(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1249976.png)